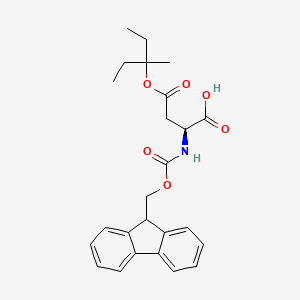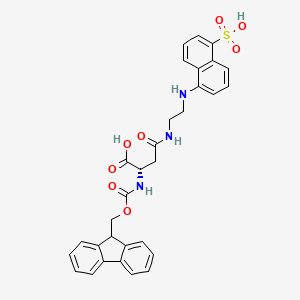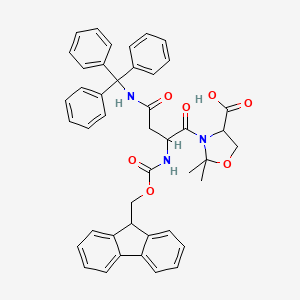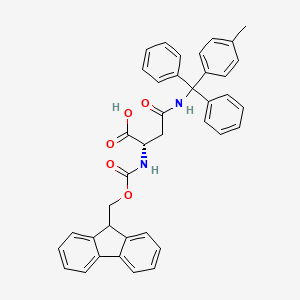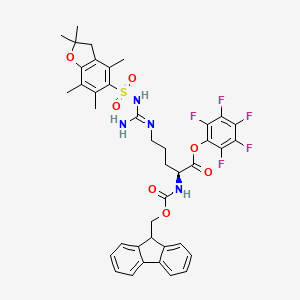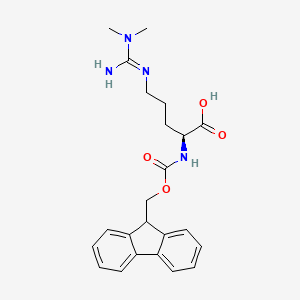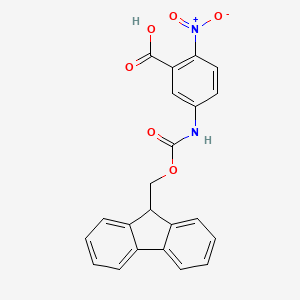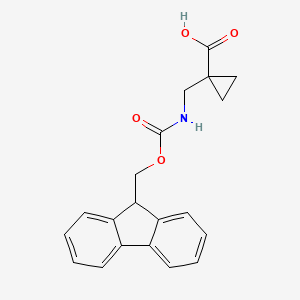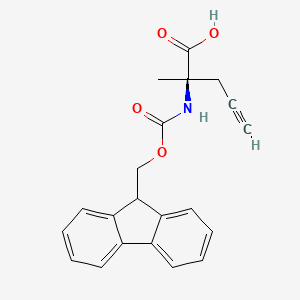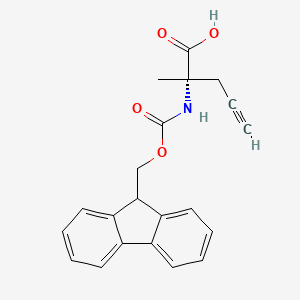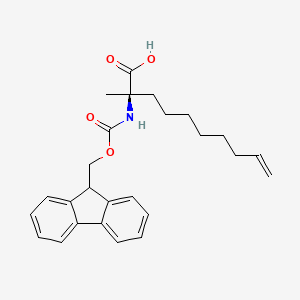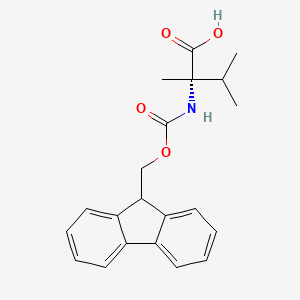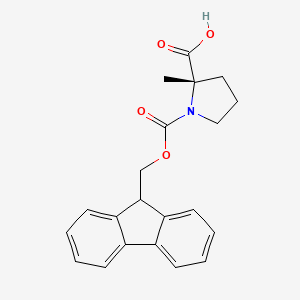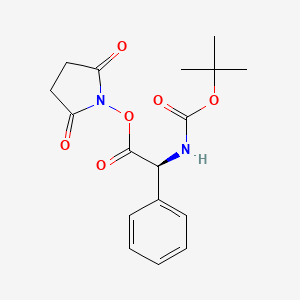
Boc-phg-osu
Overview
Description
Boc-phg-osu, also known as tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester, is a chemical compound widely used in peptide synthesis. It is a derivative of the amino acid phenylglycine and is commonly employed as a coupling reagent in the formation of peptide bonds. The compound has the molecular formula C17H20N2O6 and is known for its efficiency in facilitating the formation of amide bonds between amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phg-osu typically involves the reaction of tert-butyloxycarbonyl-L-phenylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. Industrial production also involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-phg-osu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is displaced by nucleophiles such as amines. This reaction is commonly used in peptide synthesis to form amide bonds between amino acids. The compound can also participate in other types of reactions, including hydrolysis and reduction, depending on the reaction conditions and reagents used .
Common Reagents and Conditions
Substitution Reactions: this compound reacts with amines in the presence of a base such as triethylamine or N-methylmorpholine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous solutions of acids or bases. The hydrolysis reaction leads to the formation of tert-butyloxycarbonyl-L-phenylglycine and N-hydroxysuccinimide.
Major Products Formed
Substitution Reactions: The major product formed is the peptide bond between the amino acids, resulting in the formation of a dipeptide or polypeptide.
Hydrolysis: The major products are tert-butyloxycarbonyl-L-phenylglycine and N-hydroxysuccinimide.
Reduction: The major product is the corresponding alcohol derived from the reduction of the ester group.
Scientific Research Applications
Boc-phg-osu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides and proteins. It facilitates the formation of amide bonds between amino acids, making it a valuable reagent in solid-phase peptide synthesis.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it an essential tool in the design and synthesis of bioactive peptides.
Bioconjugation: this compound is employed in bioconjugation techniques to link peptides and proteins to various biomolecules, such as antibodies and enzymes. This application is crucial in the development of diagnostic assays and targeted drug delivery systems.
Material Science: The compound is used in the fabrication of peptide-based nanomaterials and hydrogels.
Mechanism of Action
The primary mechanism of action of Boc-phg-osu involves the activation of the carboxyl group of tert-butyloxycarbonyl-L-phenylglycine, facilitating its reaction with nucleophiles such as amines. The N-hydroxysuccinimide ester group acts as a leaving group, allowing the formation of a stable amide bond. This mechanism is crucial in peptide synthesis, where the formation of amide bonds between amino acids is essential for constructing peptide chains .
Comparison with Similar Compounds
Boc-phg-osu is often compared with other similar compounds used in peptide synthesis, such as:
Boc-Phe-OSu: Boc-Phe-OSu is another N-hydroxysuccinimide ester used in peptide synthesis. It differs from this compound in that it is derived from phenylalanine instead of phenylglycine.
Boc-Val-OSu: Boc-Val-OSu is derived from valine and is used in peptide synthesis.
Boc-Gly-OSu: Boc-Gly-OSu is derived from glycine and is used in peptide synthesis.
Conclusion
This compound is a versatile and valuable compound in peptide synthesis and various scientific research applications. Its ability to facilitate the formation of stable amide bonds makes it an essential tool in the synthesis of peptides, proteins, and other bioactive molecules. The compound’s unique structural properties and reactivity distinguish it from similar compounds, offering advantages in specific synthetic routes and applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHHKZULQJYEW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


